molecular formula C10H19NO3 B8605248 1-Nitrodecan-2-one CAS No. 54044-25-6

1-Nitrodecan-2-one

Cat. No.: B8605248
CAS No.: 54044-25-6
M. Wt: 201.26 g/mol
InChI Key: YFBGMGHWMDOIOX-UHFFFAOYSA-N
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Description

1-Nitrodecan-2-one (C₁₀H₁₉NO₃) is a nitro-substituted aliphatic ketone with a ten-carbon backbone. Its structure features a nitro (-NO₂) group at the first carbon and a ketone (C=O) group at the second carbon, yielding the IUPAC name this compound. This compound belongs to a class of nitro ketones, which combine the electron-withdrawing nitro group with the polar ketone functionality.

Properties

CAS No.

54044-25-6

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

1-nitrodecan-2-one

InChI

InChI=1S/C10H19NO3/c1-2-3-4-5-6-7-8-10(12)9-11(13)14/h2-9H2,1H3

InChI Key

YFBGMGHWMDOIOX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)C[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Chain Length Variations

1-NITRODODECANE (C₁₂H₂₅NO₂)
  • Key Differences :
    • Polarity : Lacks the ketone group, making it less polar than 1-nitrodecan-2-one.
    • Reactivity : Nitroalkanes typically undergo reduction to amines or act as electrophiles in Michael additions, whereas nitro ketones may participate in conjugate additions or ketone-specific reactions (e.g., Grignard reactions).
    • Physical Properties : Longer alkyl chain increases hydrophobicity (logP ≈ 5.2 estimated) compared to this compound (logP ≈ 3.8 estimated).
NITROCYCLOHEXANE (C₆H₁₁NO₂)
  • Structure : A six-membered cycloalkane with a nitro group.
  • Key Differences :
    • Ring Strain vs. Chain Flexibility : Cyclohexane’s rigid structure reduces conformational freedom compared to the linear decan chain.
    • Boiling Point : Cyclohexane derivatives generally have lower boiling points than linear alkanes of similar molecular weight due to reduced surface area.
NITROMETHANE (CH₃NO₂)
  • Structure : Simplest nitroalkane with a single carbon.
  • Key Differences :
    • Acidity : Nitromethane (pKa ~10.2) is significantly more acidic than this compound (pKa ~15–17 estimated) due to greater stabilization of the conjugate base.
    • Applications : Widely used as a solvent or fuel additive, whereas nitro ketones are niche intermediates in organic synthesis.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Boiling Point (°C, estimated) Solubility (Polar Solvents)
This compound C₁₀H₁₉NO₃ 201.27 Nitro, Ketone 280–300 Moderate (acetone, DMF)
1-NITRODODECANE C₁₂H₂₅NO₂ 215.33 Nitro 290–310 Low (hexane, chloroform)
Nitrocyclohexane C₆H₁₁NO₂ 129.16 Nitro, Cycloalkane 200–210 Low (ether, toluene)
Nitromethane CH₃NO₂ 61.04 Nitro 101–103 High (water, ethanol)

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